

The Spectroscopic Signature of 5-Methylbenzofuran: A Technical Guide

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Compound of Interest

Compound Name: 5-Methylbenzofuran

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **5-Methylbenzofuran** (CAS No. 18441-43-5), a key heterocyclic compound with applications in medicinal chemistry and materials science. We present a detailed examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering not only the spectral data itself but also the underlying principles and experimental considerations necessary for accurate interpretation and structural elucidation. The methodologies outlined herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Structural Importance of 5-Methylbenzofuran

5-Methylbenzofuran is a substituted benzofuran, a heterocyclic aromatic organic compound consisting of a fused benzene and furan ring. The addition of a methyl group at the 5-position subtly alters the molecule's electronic and steric properties, which in turn manifests as a unique spectroscopic fingerprint. Understanding this signature is paramount for confirming its identity in a reaction mixture, assessing its purity, and elucidating the structure of more complex derivatives. This guide will dissect the data from the four primary spectroscopic techniques used in organic chemistry to provide a holistic view of **5-Methylbenzofuran**'s molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By subjecting the sample to a strong magnetic field and radiofrequency pulses, we can probe the chemical environment of each nucleus.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information about the number of different types of protons, their relative numbers, and their connectivity. The spectrum of **5-Methylbenzofuran** reveals a distinct set of signals corresponding to the aromatic, vinylic, and methyl protons.

Table 1: ¹H NMR Spectroscopic Data for **5-Methylbenzofuran**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.56	d	2.2	H-2
7.35	d	8.4	H-7
7.27	s	H-4	
7.05	dd	8.4, 1.8	H-6
6.67	d	2.2	H-3
2.44	s	-CH ₃	

Solvent: CDCl₃, Spectrometer Frequency: 90 MHz. Data sourced from the Spectral Database for Organic Compounds (SDBS)[1].

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The downfield chemical shifts of the signals between 6.67 and 7.56 ppm are characteristic of protons attached to an aromatic system. The distinct doublets for H-2 and H-3 with a small coupling constant (J = 2.2 Hz) are indicative of their cis-relationship on the furan ring. The larger coupling constant for H-7 (J = 8.4 Hz) is typical for ortho-coupling on the benzene ring.

The singlet at 7.27 ppm for H-4 arises from the lack of adjacent protons. The doublet of doublets for H-6 is a result of coupling to both H-7 (ortho-coupling) and potentially a smaller long-range coupling. The upfield singlet at 2.44 ppm is the characteristic signal for the methyl group protons, which are not coupled to any other protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides a signal for each unique carbon atom in the molecule, offering a direct count of the non-equivalent carbons and information about their chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom).

Table 2: ¹³C NMR Spectroscopic Data for **5-Methylbenzofuran**

Chemical Shift (δ , ppm)	Assignment
155.1	C-7a
145.1	C-2
132.0	C-5
129.5	C-3a
126.1	C-6
120.7	C-4
111.0	C-7
106.5	C-3
21.4	-CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 22.49 MHz. Data sourced from the Spectral Database for Organic Compounds (SDBS)[1].

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The nine distinct signals in the ¹³C NMR spectrum confirm the nine unique carbon atoms in **5-Methylbenzofuran**. The downfield signals are characteristic of the aromatic and vinylic carbons. The carbons attached to the oxygen atom (C-7a and C-2) are shifted significantly

downfield due to the electronegativity of the oxygen. The upfield signal at 21.4 ppm is unequivocally assigned to the methyl carbon. The remaining signals correspond to the other carbons in the benzene and furan rings, with their specific shifts influenced by their position and the electronic effects of the methyl group and the fused ring system.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment requires careful sample preparation and instrument setup.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[\[2\]](#)

Sample Preparation:

- Weigh 5-10 mg of high-purity **5-Methylbenzofuran**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).[\[2\]](#) The choice of solvent is critical to avoid interfering signals.
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).[\[3\]](#)
- Transfer the solution to a clean, dry NMR tube.

^1H NMR Acquisition:

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the spectrum using a standard single-pulse experiment.
- Set the spectral width to encompass all expected proton signals (typically -1 to 13 ppm).
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

^{13}C NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3120 - 3000	Medium	Aromatic & Vinylic C-H stretch
2920, 2860	Medium	Aliphatic C-H stretch (-CH ₃)
1620, 1580, 1480	Strong to Medium	C=C stretching (aromatic and furan ring)
1250	Strong	Aryl-O-C stretch (ether)
800	Strong	C-H out-of-plane bending (aromatic)

Data represents typical ranges for the assigned functional groups and is consistent with data from the Spectral Database for Organic Compounds (SDBS)[1].

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of **5-Methylbenzofuran** is dominated by absorptions characteristic of its aromatic and ether functionalities. The peaks above 3000 cm⁻¹ are indicative of C-H bonds on the sp² hybridized carbons of the benzene and furan rings.[4] Just below 3000 cm⁻¹, the absorptions correspond to the C-H stretches of the sp³ hybridized methyl group. The series of sharp peaks in the 1620-1480 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic system. A particularly diagnostic peak is the strong absorption around 1250 cm⁻¹, which is characteristic of the aryl-O-C ether linkage. The strong band around 800 cm⁻¹ is typical for C-H out-of-plane bending in substituted benzenes.

Experimental Protocol for IR Spectroscopy (FTIR-ATR)

For routine analysis, Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory is a rapid and reliable method.[2]

Instrumentation: An FTIR spectrometer equipped with an ATR crystal (e.g., diamond or zinc selenide).

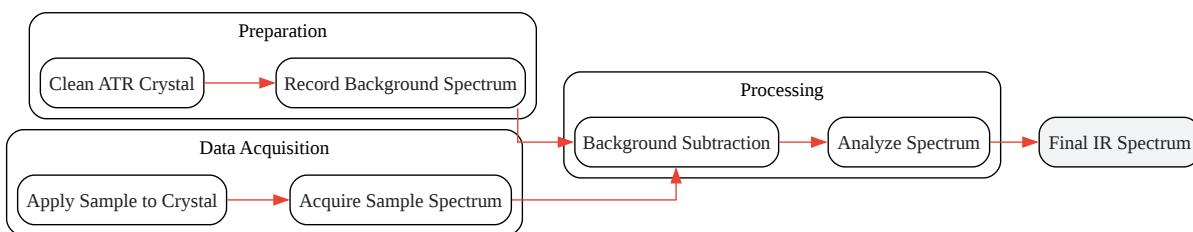
Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum.
- Place a small amount of liquid or solid **5-Methylbenzofuran** directly onto the ATR crystal.
- Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record the sample spectrum over the range of 4000 to 400 cm^{-1} .
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- The instrument software will automatically subtract the background spectrum from the sample spectrum.

Diagram: FTIR-ATR Spectroscopy Workflow



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Caption: Workflow for FTIR-ATR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and information about its structure based on its fragmentation pattern upon ionization.

Table 4: Mass Spectrometry Data for **5-Methylbenzofuran**

m/z (mass-to-charge ratio)	Relative Intensity (%)	Assignment
132	100	[M] ⁺ (Molecular Ion)
131	95	[M-H] ⁺
103	25	[M-H-CO] ⁺
77	20	[C ₆ H ₅] ⁺
51	15	[C ₄ H ₃] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV. Data sourced from the Spectral Database for Organic Compounds (SDBS)[1].

Expertise & Experience: Interpreting the Mass Spectrum

The mass spectrum of **5-Methylbenzofuran** shows a prominent molecular ion peak ([M]⁺) at m/z 132, which corresponds to its molecular weight.[5] The base peak (the most intense peak) is also the molecular ion, indicating a relatively stable molecule under electron ionization conditions. The significant peak at m/z 131 is due to the loss of a hydrogen atom from the molecular ion, likely from the methyl group, to form a stable benzylic-type cation. The subsequent loss of carbon monoxide (CO) from the [M-H]⁺ fragment to give the peak at m/z 103 is a characteristic fragmentation pathway for benzofurans.[6] The presence of a peak at m/z 77 is indicative of a phenyl cation, and the peak at m/z 51 is a common fragment from the breakdown of the benzene ring.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like **5-Methylbenzofuran**, as it separates the components of a mixture before they enter the mass spectrometer.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

- Prepare a dilute solution of **5-Methylbenzofuran** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

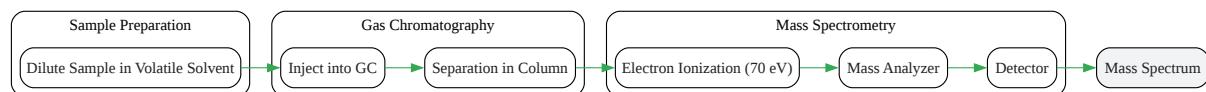
GC-MS Analysis:

- Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet.
- The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the components based on their boiling points and interactions with the stationary phase.
- The separated components elute from the column and enter the EI source of the mass spectrometer.

MS Data Acquisition:

- Set the ionization energy to a standard value of 70 eV.[\[2\]](#)
- Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-400).

Diagram: GC-MS Workflow



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Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provides a definitive and multi-faceted structural characterization of **5-Methylbenzofuran**. The ¹H and ¹³C NMR spectra precisely map the hydrogen and carbon framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and characteristic fragmentation patterns. By understanding and applying the principles and protocols outlined herein, researchers can confidently identify and characterize this important molecule in their scientific endeavors.

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